molecular formula C7H9NO3S B181636 2-Amino-5-methylbenzenesulfonic acid CAS No. 88-44-8

2-Amino-5-methylbenzenesulfonic acid

Cat. No.: B181636
CAS No.: 88-44-8
M. Wt: 187.22 g/mol
InChI Key: LTPSRQRIPCVMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, where an amino group and a methyl group are substituted at the 2 and 5 positions, respectively. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 2-amino-5-methylbenzene (toluene) using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the proper substitution on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the amino and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids.

Scientific Research Applications

2-Amino-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.

    Industry: The compound is employed in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-Amino-5-methylbenzenesulfonic acid exerts its effects depends on its specific application. In chemical reactions, the amino and sulfonic acid groups play crucial roles in facilitating various transformations. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which interact with other molecules to produce desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotoluene-3-sulfonic acid: Similar in structure but with different substitution positions.

    2-Amino-5-methoxybenzenesulfonic acid: Contains a methoxy group instead of a methyl group.

    2-Amino-5-chlorobenzenesulfonic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-Amino-5-methylbenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-amino-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPSRQRIPCVMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026526
Record name 2-Amino-5-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 2-amino-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

88-44-8
Record name 2-Amino-5-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminotoluene-3-sulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 2-amino-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-5-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminotoluene-3-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF86IBK68Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

31.4 Parts of 8-amino-naphthol-3,6-disulphonic acid are condensed with cyanuric chloride at 0° C. and pH 1 to 2. To the suspension of the primary condensation product is added an aqueous solution of 21 parts of the sodium salt of 2,4-diaminobenzenesulphonic acid and condensation is effected at a pH of 4 to 5. When the condensation is complete, the secondary condensation product is coupled at pH 6 to 6.5 with the diazo compound obtained from 18.7 parts of 2-amino-5-methylbenzenesulphonic acid. The red dye solution is then added to a suspension of 2-(2'-sulphophenylamino)-4,6-difluoro-1,3,5-triazine prepared by condensing 17.3 parts of 2-aminobenzenesulphonic acid with 13.5 parts of 2,4,6-trifluoro-1,3,5-triazine at 0° C. The hydrogen fluoride liberated during the condensation is neutralised continously by adding sodium carbonate solution. When the condensation is complete, the reaction product is isolated in the form of a red powder by evaporating the water under reduced pressure. The dye colours cellulose fibres in fast, bluish red shades.
[Compound]
Name
8-amino-naphthol-3,6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methylbenzenesulfonic acid
Reactant of Route 2
2-Amino-5-methylbenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-5-methylbenzenesulfonic acid
Reactant of Route 4
2-Amino-5-methylbenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-5-methylbenzenesulfonic acid
Reactant of Route 6
2-Amino-5-methylbenzenesulfonic acid
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 4-aminotoluene-3-sulfonic acid?

A1: 4-Aminotoluene-3-sulfonic acid, also known as 2-amino-5-methylbenzenesulfonic acid, has the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. Spectroscopic data, including IR, 1H-NMR, and 31P-NMR, can be found in research focusing on its use as a complexing agent.

Q2: What are the applications of 4-aminotoluene-3-sulfonic acid in material science?

A3: Research highlights its use in developing novel photosensitive polymers for information storage devices. By incorporating the compound into epoxy-based azopolymers, researchers aim to enhance the diffraction efficiency of these materials. This suggests potential applications in optical data storage and other photonics-related fields.

Q3: Can 4-aminotoluene-3-sulfonic acid be used as a complexing agent in solvent extraction?

A4: Yes, 4-aminotoluene-3-sulfonic acid can act as a complexing agent. Studies demonstrate its use in synthesizing a new aminophosphine derivative, triethylammonium 2-(diphenylphosphinoamino)-5-methylbenzenesulfonate. This derivative effectively extracts Ni(II) ions from water, indicating potential for metal extraction and separation processes.

Q4: Are there any environmental concerns associated with 4-aminotoluene-3-sulfonic acid production?

A5: The production of 4-aminotoluene-3-sulfonic acid can generate significant wastewater, leading to environmental pollution and resource waste. This highlights the need for effective wastewater treatment strategies and resource recovery methods to minimize the environmental impact.

Q5: How is 4-aminotoluene-3-sulfonic acid used in the synthesis of color additives?

A6: It serves as a key starting material in the production of D&C Red No. 6 and D&C Red No. 7, two monosulfo monoazo color additives. Controlling its reaction with 3-hydroxy-2-naphthalenecarboxylic acid is crucial for minimizing the formation of mutagenic byproducts.

Q6: What analytical methods are used to detect and quantify 4-aminotoluene-3-sulfonic acid?

A7: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for analyzing 4-aminotoluene-3-sulfonic acid, particularly in the context of color additive analysis. These techniques help determine its presence as a manufacturing intermediate and potential impurity in D&C Red No. 6 and D&C Red No. 7.

Q7: What are the advantages of using UPLC over HPLC for analyzing 4-aminotoluene-3-sulfonic acid in color additives?

A8: UPLC offers higher sensitivity, faster analysis times, and improved separation compared to traditional HPLC methods. This allows for more accurate quantification of 4-aminotoluene-3-sulfonic acid and other related compounds in complex mixtures like color additives.

Q8: Can the manufacturing process of Lithol Rubine B (a cosmetic color) lead to mutagenic impurities?

A9: Yes, research indicates that an excess of diazotized 4-aminotoluene-3-sulfonic acid during the synthesis of Lithol Rubine B can result in mutagenic byproducts. Careful control of reaction stoichiometry is essential for minimizing these impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.